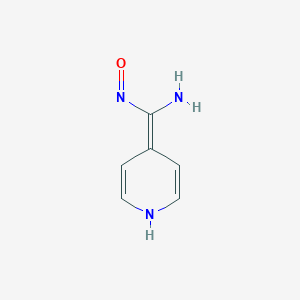

Isonicotinamidoxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路および反応条件

4-ピリジンカルボキサミドオキシムを含むピリジンオキシムの合成には、アルデヒドまたはケトンとヒドロキシルアミンを反応させる古典的な方法が用いられます . この反応は、メタノール、エタノール、イソプロパノール、ピリジン、水-エタノール混合物などのさまざまな溶媒中で行うことができます . これらの反応で一般的に使用される塩基には、水酸化ナトリウム、炭酸ナトリウム、メトキシドナトリウム、酢酸ナトリウムなどがあります . 反応条件は通常、混合物を数時間還流して、オキシムへの完全な変換を確実に行います .

別の方法では、ニトリルとグリニャール試薬を反応させた後、ヒドロキシルアミン塩酸塩で処理する方法があります . この方法は、オキシムの E-異性体と Z-異性体を選択的に生成することができます .

工業的生産方法

4-ピリジンカルボキサミドオキシムの工業的生産は、通常、上記の方法を用いた大規模合成を行います。溶媒と塩基の選択は、最終製品の所望の収率と純度によって異なります。 工業プロセスでは、反応条件を最適化し、効率を向上させるために、多くの場合、連続フロー反応器が採用されます .

化学反応の分析

反応の種類

4-ピリジンカルボキサミドオキシムは、酸化、還元、置換反応など、さまざまな化学反応を起こします .

酸化: オキシムラジカルは、酸化によって生成され、その後、酸化性環化反応およびカップリング反応に関与する可能性があります.

還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を用いて、対応するアミンに還元することができます.

置換: 4-ピリジンカルボキサミドオキシムは、アルキルハライドまたはアリールハライドとの求核置換反応を起こして、四級塩を形成することができます.

一般的な試薬および条件

主な生成物

還元: 還元により、対応するアミンが生成されます.

置換: 求核置換により、四級塩が生成されます.

科学的研究の応用

Pharmacological Properties

Isonicotinamidoxime has been studied for its diverse pharmacological activities, including:

- Anticancer Activity : Recent studies have indicated that this compound exhibits promising anticancer properties. A molecular docking study revealed that it has a binding affinity comparable to established anticancer drugs, suggesting its potential as a therapeutic agent against cancer cells .

- Antioxidant Effects : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective properties, potentially offering benefits in neurodegenerative conditions .

Case Studies

Several case studies have highlighted the applications of this compound in various contexts:

- Study on Anticancer Activity : A study conducted on the interaction of this compound with progesterone receptor proteins showed significant binding affinity, indicating its potential use in breast cancer treatment. The study utilized molecular docking techniques to compare the binding affinities of this compound with standard drugs like Paclitaxel and Abemaciclib, revealing a competitive profile .

- Neuroprotection Research : Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could mitigate neuronal cell death induced by oxidative stress, supporting its potential use in treating neurodegenerative diseases .

Table 1: Binding Affinity of this compound Compared to Other Compounds

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -7.1 |

| Paclitaxel | -8.8 |

| Abemaciclib | -8.3 |

| Caryophyllene | -7.4 |

| Alpha Cubebene | -7.1 |

Table 2: Summary of Pharmacological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth via receptor interaction |

| Antioxidant | Scavenges free radicals |

| Neuroprotective | Protects neurons from oxidative stress |

作用機序

4-ピリジンカルボキサミドオキシムの作用機序は、酵素などの分子標的との相互作用を伴います。 たとえば、有機リン系化合物中毒の状況では、この化合物は、酵素と有機リン系化合物との結合を切断することにより、アセチルコリンエステラーゼを再活性化します . この再活性化は、神経系におけるアセチルコリンの分解に不可欠なアセチルコリンエステラーゼの正常な機能を回復させます .

6. 類似の化合物との比較

4-ピリジンカルボキサミドオキシムは、プラリドキシム、オビドキシム、HI-6 などの他のオキシム系化合物と比較することができます . これらの化合物は、アセチルコリンエステラーゼを再活性化する類似の作用機序を共有していますが、その有効性と活性スペクトルは異なります .

類似化合物との比較

生物活性

Isonicotinamidoxime, a derivative of isonicotinamide, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

This compound (CAS Number: 1594-57-6) is characterized by the presence of a hydroxime functional group attached to the isonicotinamide structure. This modification enhances its reactivity and biological interactions. The compound is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds and has been explored for its enzyme inhibition properties.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and biological pathways. Notably, it has been studied for its role in:

- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes, which may have implications in drug design and development.

- Reactivation of Acetylcholinesterase : Similar to other oximes, it has potential applications as an antidote for organophosphate poisoning by reactivating acetylcholinesterase, an enzyme inhibited by these toxic compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity

This compound has also been evaluated for cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it induces apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induces apoptosis |

| MCF-7 (breast cancer) | 30 | Cell cycle arrest |

| Normal fibroblasts | >100 | Low toxicity observed |

Case Studies

- Antimicrobial Efficacy : A clinical study investigated the use of this compound in combination with standard antibiotics against multi-drug resistant Staphylococcus aureus. The results showed enhanced efficacy when used in synergy with antibiotics, suggesting a role in overcoming resistance mechanisms.

- Cancer Treatment : Another study focused on the compound's effects on human breast cancer cells. This compound was found to inhibit cell proliferation and promote apoptosis through the activation of intrinsic apoptotic pathways.

特性

CAS番号 |

1594-57-6 |

|---|---|

分子式 |

C6H7N3O |

分子量 |

137.14 g/mol |

IUPAC名 |

N'-hydroxypyridine-4-carboximidamide |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |

InChIキー |

ZUUATXHRJFHSGO-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C(=NO)N |

異性体SMILES |

C1=CN=CC=C1/C(=N\O)/N |

正規SMILES |

C1=CN=CC=C1C(=NO)N |

外観 |

Assay:≥98%A crystalline solid |

溶解性 |

>20.6 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

NSC 43969 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。